molecular formula C26H53NO4 B14124098 1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate CAS No. 89078-62-6

1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate

Cat. No.: B14124098
CAS No.: 89078-62-6
M. Wt: 443.7 g/mol
InChI Key: CZESPRRFOLBSOA-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, an octadecyloxy chain, and a butylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate typically involves the following steps:

    Formation of the Hydroxy Group: The hydroxy group can be introduced through the reaction of a suitable alcohol with a protecting group, followed by deprotection.

    Attachment of the Octadecyloxy Chain: The octadecyloxy chain can be attached via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Introduction of the Butylcarbamate Moiety: The butylcarbamate group can be introduced through the reaction of an amine with a butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The octadecyloxy chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the octadecyloxy chain may result in a variety of alkyl or aryl ethers.

Scientific Research Applications

1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving hydroxy and carbamate groups.

    Industry: It can be used in the formulation of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the octadecyloxy chain and butylcarbamate moiety can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate
  • 1-Hydroxy-3-(octadecyloxy)-2-propanyl palmitate

Uniqueness

1-Hydroxy-3-(octadecyloxy)propan-2-yl butylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

89078-62-6

Molecular Formula

C26H53NO4

Molecular Weight

443.7 g/mol

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) N-butylcarbamate

InChI

InChI=1S/C26H53NO4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-25(23-28)31-26(29)27-21-6-4-2/h25,28H,3-24H2,1-2H3,(H,27,29)

InChI Key

CZESPRRFOLBSOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)NCCCC

Origin of Product

United States

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